molecular formula C7H13O6P B166526 trans-Mevinphos CAS No. 338-45-4

trans-Mevinphos

Cat. No. B166526
CAS RN: 338-45-4
M. Wt: 224.15 g/mol
InChI Key: GEPDYQSQVLXLEU-WAYWQWQTSA-N
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Description

Trans-Mevinphos is a compound with the molecular formula C7H13O6P . It is an organophosphate insecticide that acts as an acetylcholinesterase inhibitor to control insects in a wide range of crops . It is most commonly used for the control of chewing and sucking insects, as well as spider mites .


Molecular Structure Analysis

The molecular weight of trans-Mevinphos is 224.15 g/mol . The IUPAC name is methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Trans-Mevinphos has a molecular weight of 224.15 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

  • Pesticide Residue Analysis

    • Field : Environmental Science and Toxicology .
    • Application : Trans-Mevinphos is used as an organophosphate insecticide to control various pests on a broad range of field, forage, vegetable, and fruit crops . It’s also used for pest control as a “clean-up” prior to harvest .
    • Method : The crops are extracted by maceration with chloroform for the analysis of residues of both the cis and trans isomers of Mevinphos .
    • Results : The main metabolite of both isomers in plants is dimethyl phosphate . The trans isomer is degraded faster than the cis isomer by mouse liver homogenates .
  • Occupational and Dietary Exposure Risk Assessment

    • Field : Occupational Health and Safety .
    • Application : Trans-Mevinphos is assessed for risks from occupational and dietary exposure .
    • Method : Monitoring of potential occupational exposure of mixers/loaders, pilots, and flaggers during application of Phosdrin (mevinphos) in Imperial County in 1981 .
    • Results : The results of the risk assessment are not specified in the source .
  • Poisoned Wildlife Analysis

    • Field : Wildlife Conservation .
    • Application : Chromatographic analysis of cis- and trans-Mevinphos in poisoned wildlife .
    • Method : The specific method of analysis is not provided in the source .
    • Results : The results of the analysis are not specified in the source .
  • Environmental Contamination and Toxicology

    • Field : Environmental Science .
    • Application : Trans-Mevinphos is assessed for risks from environmental contamination and toxicology .
    • Method : The specific method of assessment is not provided in the source .
    • Results : The results of the assessment are not specified in the source .
  • Insecticide and Acaricide

    • Field : Agriculture .
    • Application : Trans-Mevinphos is used as an insecticide and acaricide to control a broad spectrum of sucking and chewing insects .
    • Method : The specific method of application is not provided in the source .
    • Results : The results of the application are not specified in the source .
  • Neurotoxicity Studies

    • Field : Neurology .
    • Application : Trans-Mevinphos is known to cause significant inhibition of cholinesterase (ChE) activity by all routes of exposure .
    • Method : The specific method of assessment is not provided in the source .
    • Results : The results of the assessment are not specified in the source .
  • Grafting in Plants

    • Field : Botany .
    • Application : Grafting has the potential to generate new species resulting from the local horizontal transfer of genetic material between the two genotypes of grafted plants .
    • Method : The specific method of grafting is not provided in the source .
    • Results : The results of the application are not specified in the source .

Safety And Hazards

Trans-Mevinphos is super toxic; the probable oral lethal dose for humans is less than 5 mg/kg, or a taste (less than 7 drops) for a 150-lb. person . It has direct and immediate effects whether it is swallowed, inhaled, or absorbed through the skin . Safety precautions include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources, not breathing dust/fume/gas/mist/vapours/spray, not getting in eyes, on skin, or on clothing, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While the functional DNA nanostructures have promoted the development of the DNA nanotechnology with innovative designs and preparation strategies, and also proved with great potential in the biological and medical use, there is still a long way to go for the eventual application of DNA materials in real life .

properties

IUPAC Name

methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPDYQSQVLXLEU-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042481
Record name (Z)-Mevinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Mevinphos

CAS RN

338-45-4, 298-01-1
Record name trans-Mevinphos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Mevinphos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Mevinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-[(dimethoxyphosphinyl)oxy]isocrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 3-[(dimethoxyphosphinyl)oxy]crotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEVINPHOS, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L63962IYU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
WJ Allender, J Keegan - Journal of Chromatography A, 1992 - Elsevier
… [ 181 showed that trans-mevinphos (P-mevinphos) was degraded faster than the cis (~1) isomer by mouse liver homogenates at approximately 3 and 2 pmol, respectively. This may also …
Number of citations: 4 www.sciencedirect.com
F Yang, Y Chen, J Liu, Y Ji, K Wang, X Jiang… - Microchemical …, 2022 - Elsevier
… S2, chromatographic columns IG3, CEL2, and AMY1 can achieve baseline separation of the cis and trans mevinphos isomers in flue-cured tobacco. Under the same separation …
Number of citations: 5 www.sciencedirect.com
C Molina, P Grasso, E Benfenati, D Barceló - Journal of Chromatography a, 1996 - Elsevier
… The use ol LC-ISP-MS permitted cis- and trans-mevinphos to be distinguished in the water sample owing to the presence of a specific ion at m/z 99. The limits of detection of the overall …
Number of citations: 79 www.sciencedirect.com
JE Spoonamore, DR Frohlich, MA Wells - Xenobiotica, 1993 - Taylor & Francis
… the order of toxicity was naled > dichlorvos > cis-mevinphos = trans-mevinphos. … (figure 1) is naled, followed by dichlorvos, cis- and transmevinphos. … 3.14 x 10-6~ trans-Mevinphos …
Number of citations: 3 www.tandfonline.com
S Lacorte, D Barceló - Journal of Chromatography A, 1996 - Elsevier
… One of the main advantages of this technique is that it permits the identification of two isomers of mevinphos, contrary to the rest of the participants who only reported trans-mevinphos. …
Number of citations: 55 www.sciencedirect.com
J Hajšlová, K Holadova, V Kocourek, J Poustka… - … of Chromatography A, 1998 - Elsevier
The influence of several experimental factors related to the enhanced gas chromatographic responses yielding apparent recoveries of pesticide residues greater than 100% was …
Number of citations: 319 www.sciencedirect.com
KI BEYNON, DH HUTSON… - … Reviews: Residues of …, 2013 - books.google.com
… Unlike the situation in plants, trans-mevinphos was degraded faster than the cis-isomer by … FUKAMI and SHISHIDo 1966, HUTSON et al. 1972), whilst trans-mevinphos undergoes …
Number of citations: 0 books.google.com
V Kocourek, J Hajšlová, K Holadova… - Journal of Chromatography …, 1998 - Elsevier
The stability of commonly used pesticides in plant sample extracts was evaluated. Matrices differing in the character of coextracts were represented by wheat, oranges and white …
Number of citations: 65 www.sciencedirect.com
NS Tulve, PA Jones, MG Nishioka… - … science & technology, 2006 - ACS Publications
The US Department of Housing and Urban Development, in collaboration with the US Consumer Product Safety Commission and the US Environmental Protection Agency, …
Number of citations: 119 pubs.acs.org
VM Soares - 1987 - repository.londonmet.ac.uk
The plan of working has involved synthetic organic chemistry and analytical chemistry related to specific studies on two organophosphorus pesticides, viz. Q, Q-diethyl -(K-…
Number of citations: 3 repository.londonmet.ac.uk

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